Samuraciclib

Description

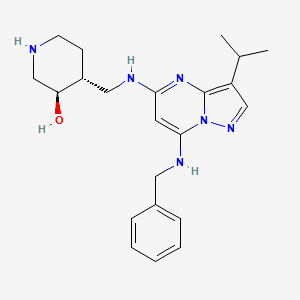

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O/c1-15(2)18-13-26-28-21(25-11-16-6-4-3-5-7-16)10-20(27-22(18)28)24-12-17-8-9-23-14-19(17)29/h3-7,10,13,15,17,19,23,25,29H,8-9,11-12,14H2,1-2H3,(H,24,27)/t17-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVGLKWJKIKVBI-MJGOQNOKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCC4CCNCC4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC[C@H]4CCNC[C@@H]4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805833-75-3 |

Source

|

| Record name | CT-7001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1805833753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samuraciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SAMURACICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46D4HS9ODA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Samuraciclib: A Deep Dive into its Mechanism of Action in Cancer Cells

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Samuraciclib (formerly CT7001/ICEC0942) is a first-in-class, orally bioavailable, selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] Its potent anti-neoplastic activity stems from a dual mechanism of action: the disruption of cell cycle progression and the inhibition of transcription of key oncogenes.[3][4] This technical guide elucidates the core molecular mechanisms by which this compound exerts its effects on cancer cells, supported by preclinical data and clinical trial findings. We will delve into its impact on critical signaling pathways, present quantitative data from key experiments, and provide an overview of the methodologies employed in these studies.

The Central Role of CDK7 in Oncology

CDK7 is a serine/threonine kinase that functions as a master regulator of two fundamental cellular processes: cell cycle progression and transcription.[3][5]

-

Cell Cycle Control: As a component of the CDK-Activating Kinase (CAK) complex, alongside Cyclin H and MAT1, CDK7 is responsible for the activating phosphorylation of the T-loops of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[5][6] This sequential activation is essential for orderly progression through the different phases of the cell cycle.

-

Transcriptional Regulation: CDK7 is also a subunit of the general transcription factor TFIIH.[5][6] In this capacity, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 (Ser5), a critical step for transcription initiation of a host of genes, including many oncogenes like c-Myc.[3][5]

Given its central role in these processes, which are often dysregulated in cancer, CDK7 has emerged as a compelling therapeutic target.[2]

This compound's Direct Molecular Target and Dual Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CDK7.[5][6] By binding to the ATP-binding pocket of CDK7, it blocks its kinase activity, leading to a dual downstream effect on cancer cells:

-

Inhibition of Cell Cycle Progression: By preventing the CDK7-mediated activation of cell cycle CDKs, this compound induces cell cycle arrest.[5][7] Studies in prostate cancer cell lines have demonstrated that treatment with this compound leads to a significant reduction of cells in the S phase (DNA synthesis) and an accumulation of cells in the G0/G1 and G2/M phases.[5] This is further evidenced by the decreased phosphorylation of the Retinoblastoma (Rb) protein, a key substrate of CDK4/6, which, in its hypophosphorylated state, prevents entry into the S phase.[5][6]

-

Suppression of Oncogenic Transcription: this compound's inhibition of CDK7 within the TFIIH complex leads to reduced phosphorylation of RNA Polymerase II.[5][8] This dampens the transcription of key cancer-driving genes.[1][9] This transcriptional suppression is particularly relevant for cancers addicted to certain oncogenes.

The following diagram illustrates the dual mechanism of action of this compound.

Impact on Key Signaling Pathways

The p53 Pathway

In cancer cells with wild-type p53, this compound treatment has been shown to activate the p53 tumor suppressor pathway.[5][6] This activation contributes to both cell cycle arrest and the induction of apoptosis.[5][7] Transcriptional analysis has confirmed the upregulation of known p53 target genes following this compound administration in responsive cell lines.[6]

The Androgen Receptor (AR) Pathway in Prostate Cancer

In castration-resistant prostate cancer (CRPC), the androgen receptor (AR) signaling pathway is a key driver of disease progression.[5][7] CDK7 has been shown to promote AR signaling.[5][10] this compound treatment suppresses transcription mediated by both full-length AR and constitutively active AR splice variants.[5][7] This leads to a decrease in the expression of AR target genes, such as prostate-specific antigen (PSA), providing a secondary mode of action for this compound in this cancer type, in addition to its effects on the cell cycle.[5][6]

The following diagram illustrates the impact of this compound on the AR signaling pathway.

Quantitative Data Summary

The anti-tumor efficacy of this compound has been quantified in various preclinical models. The following tables summarize key findings.

Table 1: Growth Rate (GR) Metrics in Prostate Cancer Cell Lines Treated with this compound for 72 hours

| Cell Line | GR50 (µM) | GRmax |

| LNCaP | 0.22 | -0.6 |

| C4-2B | 0.28 | -0.5 |

| PC3 | 0.29 | -0.4 |

| DU145 | 0.56 | -0.1 |

| Data adapted from Constantin et al.[5] |

Table 2: Cell Cycle Distribution in Prostate Cancer Cell Lines after 72h this compound Treatment

| Cell Line | Treatment | % G0/G1 | % S | % G2/M |

| LNCaP | Control | 65 | 25 | 10 |

| This compound (1 µM) | 75 | 10 | 15 | |

| PC3 | Control | 50 | 30 | 20 |

| This compound (1 µM) | 55 | 15 | 30 | |

| Illustrative data based on findings reported by Constantin et al.[5] |

Table 3: Clinical Activity of this compound in a Phase I Study

| Cohort | Treatment | Clinical Benefit Rate (CBR) at 24 weeks |

| TNBC Monotherapy | This compound | 20.0% (4/20 patients) |

| HR+/HER2- Breast Cancer (post-CDK4/6i) | This compound + Fulvestrant | 36.0% (9/25 patients) |

| HR+/HER2- (post-CDK4/6i, no TP53 mutation) | This compound + Fulvestrant | 47.4% (9/19 patients) |

| Data from a Phase I study of this compound.[8][11] |

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Proliferation and Growth Rate (GR) Metrics

-

Cell Lines: LNCaP, C4-2B, PC3, DU145 prostate cancer cell lines.[5]

-

Methodology: Cells were seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours. Cell viability was assessed using assays such as CellTiter-Glo®.

-

Data Analysis: Growth rate metrics (GR50 and GRmax) were calculated to quantify the potency and efficacy of the compound, distinguishing cytostatic from cytotoxic effects.[5]

Cell Cycle Analysis

-

Methodology: Prostate cancer cells were treated with this compound or vehicle control for 72 hours.[5] Cells were then harvested, fixed, and stained with propidium iodide.[5][7]

-

Instrumentation: DNA content was analyzed by flow cytometry (FACS).[5][7]

-

Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.[5]

Immunoblotting

-

Methodology: Cells were treated with various concentrations of this compound for specified durations (e.g., 48 hours).[6] Whole-cell lysates were prepared, and protein concentrations were determined.

-

Procedure: Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against proteins of interest (e.g., phospho-Rb, phospho-Pol II Ser5, p53, CDK7, β-actin as a loading control).[5][6]

-

Detection: Membranes were incubated with corresponding secondary antibodies, and bands were visualized using chemiluminescence. Densitometry was used for quantification.[5][6]

The following diagram outlines a typical experimental workflow for assessing the impact of this compound.

Conclusion

This compound's mechanism of action is rooted in its selective inhibition of CDK7, a master regulator of cell cycle and transcription.[3][5] This dual inhibition leads to cell cycle arrest, induction of apoptosis, and suppression of oncogenic transcriptional programs.[5][7] Its efficacy in preclinical models of prostate and breast cancer, and promising clinical activity, particularly in combination with other targeted agents, underscores the therapeutic potential of CDK7 inhibition.[2][8][10] Ongoing clinical trials will further delineate the role of this compound in the treatment of various advanced malignancies.[1][9]

References

- 1. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 2. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]

- 3. Facebook [cancer.gov]

- 4. Carrick Therapeutics to present first clinical data on this compound (CT-7001), a first-in-class inhibitor of CDK7 - Cambridge Innovation Capital [cic.vc]

- 5. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carrick Therapeutics Announces New Clinical Data Supporting Biomarker-driven Patient Selection for this compound (CDK7i) in Combination with SERDs in Hormone Receptor Positive Advanced Breast Cancer :: Carrick Therapeutics, Inc. [carricktherapeutics.com]

- 10. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. communities.springernature.com [communities.springernature.com]

Samuraciclib: A Deep Dive into a Selective CDK7 Inhibitor for Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Samuraciclib (formerly CT7001/ICEC0942) is a first-in-class, orally bioavailable, selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical node in the regulation of the cell cycle and gene transcription, making it a compelling target for cancer therapy. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of CDK7 inhibition.

Introduction to this compound and the Role of CDK7 in Cancer

Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a dual role in fundamental cellular processes. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression. Additionally, CDK7 is a subunit of the general transcription factor IIH (TFIIH), where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key step in the initiation and elongation of transcription.

In many cancers, there is a heightened dependency on transcriptional regulation to maintain a malignant phenotype, a phenomenon known as "transcriptional addiction." By inhibiting CDK7, this compound disrupts both cell cycle progression and the transcription of key oncogenes and survival factors, leading to cell cycle arrest and apoptosis in cancer cells. This compound is an ATP-competitive inhibitor with demonstrated selectivity for CDK7 over other CDKs.[1][2][3]

Physicochemical Properties

This compound is a small molecule with the following properties:

| Property | Value |

| Molecular Formula | C22H30N6O[4] |

| Molecular Weight | 394.5 g/mol [4] |

| CAS Number | 1805833-75-3[4] |

| IUPAC Name | (3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol[4] |

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of CDK7, preventing the transfer of phosphate to its substrates.[4] This inhibition has two major downstream effects:

-

Inhibition of Cell Cycle Progression: By blocking CDK7's function within the CAK complex, this compound prevents the activation of cell cycle CDKs, leading to an accumulation of cells in the G1 and G2/M phases of the cell cycle.[3][5]

-

Transcriptional Suppression: Inhibition of CDK7 within TFIIH leads to reduced phosphorylation of RNA Polymerase II CTD at Serine 2 and Serine 5.[2][3] This impedes the transcription of a broad range of genes, with a particularly strong effect on super-enhancer-associated genes, which often include key oncogenes like MYC.[6] This transcriptional disruption contributes to the induction of apoptosis.

The dual mechanism of action of this compound is depicted in the following signaling pathway diagram:

Caption: Mechanism of action of this compound.

Preclinical Data

This compound has demonstrated potent and selective activity in a wide range of preclinical cancer models.

In Vitro Activity

Kinase Selectivity:

| Kinase | IC50 (nM) | Selectivity vs. CDK7 |

| CDK7 | 41 | - |

| CDK1 | - | 45-fold |

| CDK2 | 578 | 15-fold |

| CDK5 | - | 230-fold |

| CDK9 | - | 30-fold |

Data compiled from multiple sources.[1][2][3]

Cellular Activity (GI50):

| Cell Line | Cancer Type | GI50 (µM) |

| HCT116 | Colon Cancer | ~0.2-0.3 |

| MCF7 | Breast Cancer (ER+) | 0.18 |

| T47D | Breast Cancer (ER+) | 0.32 |

| MDA-MB-231 | Breast Cancer (TNBC) | 0.33 |

| HS578T | Breast Cancer (TNBC) | 0.21 |

| MDA-MB-468 | Breast Cancer (TNBC) | 0.22 |

Data compiled from multiple sources.[1][2][3][7]

In cellular assays, this compound treatment leads to:

-

Cell Cycle Arrest: Accumulation of cells in the G2/M phase.[3]

-

Induction of Apoptosis: As evidenced by increased caspase-3/7 activity and PARP cleavage.[3]

-

Inhibition of RNA Polymerase II Phosphorylation: Dose- and time-dependent reduction in phospho-Pol II CTD (Ser2 and Ser5).[2][3]

In Vivo Activity

Oral administration of this compound has shown significant anti-tumor efficacy in various xenograft models.

Pharmacokinetics in Mice:

| Parameter | Value |

| Route of Administration | Oral gavage |

| Dose | 100 mg/kg |

| Tumor Growth Inhibition | ~60% at day 14 |

| Pharmacodynamic Effect | Significant reduction in Pol II Ser2 and Ser5 phosphorylation in tumors |

Data from a study in female nu/nu-BALB/c athymic nude mice.[2]

In castration-resistant prostate cancer (CRPC) xenograft models, oral administration of this compound repressed tumor growth and demonstrated synergistic activity when combined with the antiandrogen enzalutamide.[5][8]

Clinical Development

This compound is currently being evaluated in multiple clinical trials for various advanced solid malignancies.

Key Clinical Trials:

| Trial ID | Phase | Cancer Type(s) | Status (as of late 2025) |

| NCT03363893 | Phase 1/2 | Advanced Solid Malignancies, Breast Cancer, TNBC, CRPC | Recruiting/Active |

| NCT03280563 (MORPHEUS) | Phase 2 | HR+ Advanced Breast Cancer | Active, not recruiting |

| NCT05963984 (SUMIT-BC) | Phase 2 | HR+/HER2- Advanced Breast Cancer | Recruiting |

| NCT05963997 (SUMIT-ELA) | Phase 1b/2 | HR+/HER2- Advanced Breast Cancer | Recruiting |

Information compiled from clinical trial registries and press releases.[7][9][10][11][12]

Summary of Clinical Findings:

-

Safety and Tolerability: this compound has a manageable safety profile, with the most common adverse events being low-grade nausea, vomiting, and diarrhea. The maximum tolerated dose (MTD) has been established at 360 mg once daily.

-

Pharmacokinetics: this compound exhibits a half-life of approximately 75 hours, supporting once-daily oral administration.[13]

-

Efficacy in HR+ Advanced Breast Cancer: In patients who have progressed on CDK4/6 inhibitors, this compound in combination with fulvestrant has shown promising clinical activity.[14] Notably, a greater benefit in progression-free survival (PFS) was observed in patients without TP53 mutations and in those without liver metastases.[10][15][16]

Progression-Free Survival (PFS) in Phase 2 Trials for HR+ Advanced Breast Cancer:

| Trial | Patient Subgroup | Median PFS (months) |

| MORPHEUS (with giredestrant) | No TP53 mutation | 14.2[10][15][16] |

| TP53 mutation | 1.8[10][15][16] | |

| No liver metastases | 14.2[10][15][16] | |

| With liver metastases | 1.8[10][15][16] | |

| Module 2A (with fulvestrant) | No TP53 mutation | 7.4[10][15][16] |

| TP53 mutation | 1.8[10][15][16] | |

| No liver metastases | 13.8[10][15] | |

| With liver metastases | 2.8[10][15] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the preclinical evaluation of this compound.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound against CDK7 and other kinases.

General Protocol:

-

Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide with a phosphorylation site), and ATP.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the reaction to allow for phosphorylation.

-

Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (e.g., with [γ-³²P]ATP) or fluorescence-based assays (e.g., Adapta™ Universal Kinase Assay).[17]

-

Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the kinase activity.

Cell Viability Assay (MTS/MTT)

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

General Protocol:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Add a tetrazolium salt solution (MTS or MTT) to each well.[4][18]

-

Incubate for 1-4 hours. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.[2][19]

-

If using MTT, add a solubilizing agent to dissolve the formazan crystals.[18]

-

Measure the absorbance of the colored solution using a microplate reader.

-

Calculate the GI50 value, the concentration of the drug that causes 50% inhibition of cell growth.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

General Protocol:

-

Treat cells with this compound for a defined period.

-

Harvest the cells and fix them, typically with cold 70% ethanol, to permeabilize the cell membrane.[8][9][20]

-

Treat the cells with RNase to remove RNA, which can also be stained by propidium iodide.[15][21]

-

Stain the cells with a DNA-intercalating fluorescent dye, such as propidium iodide (PI).[15][21]

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content of the cells.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Caspase-Glo® 3/7)

Objective: To measure the induction of apoptosis by this compound.

General Protocol:

-

Seed cells in 96-well plates and treat with this compound.

-

Add the Caspase-Glo® 3/7 Reagent to each well. This reagent contains a luminogenic substrate for caspases 3 and 7.[1][5][22]

-

Incubate at room temperature to allow for cell lysis and cleavage of the substrate by active caspases.[6]

-

The cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal.

-

Measure the luminescence using a luminometer. The signal intensity is proportional to the amount of caspase 3/7 activity.

Western Blotting for Phospho-RNA Polymerase II

Objective: To confirm the on-target effect of this compound on the phosphorylation of a key CDK7 substrate.

General Protocol:

-

Treat cells with this compound for a specified time.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated RNA Polymerase II CTD (e.g., at Ser2 or Ser5).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

General Protocol:

-

Implant human cancer cells subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[23][24]

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (typically by oral gavage) and a vehicle control according to a defined schedule and dose.

-

Measure tumor volume regularly using calipers.

-

At the end of the study, tumors and other tissues can be collected for pharmacodynamic analysis (e.g., Western blotting for target modulation).[25]

Visualizations of Experimental and Developmental Workflows

Caption: A typical preclinical evaluation workflow for this compound.

Caption: The clinical development pipeline for this compound.

Conclusion

This compound is a promising, selective CDK7 inhibitor with a dual mechanism of action that impacts both cell cycle progression and transcriptional regulation in cancer cells. Preclinical data have demonstrated its potent anti-tumor activity across a range of cancer types. Early clinical trial results are encouraging, particularly in heavily pretreated HR+ advanced breast cancer, and have identified potential predictive biomarkers that could guide patient selection in future studies. The ongoing clinical development of this compound will further elucidate its therapeutic potential and position it as a novel treatment option for patients with difficult-to-treat cancers.

References

- 1. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]

- 2. broadpharm.com [broadpharm.com]

- 3. tripod.nih.gov [tripod.nih.gov]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 6. promega.com [promega.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 10. selleckchem.com [selleckchem.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Carrick Therapeutics Announces New Clinical Data Supporting Biomarker-driven Patient Selection for this compound (CDK7i) in Combination with SERDs in Hormone Receptor Positive Advanced Breast Cancer :: Carrick Therapeutics, Inc. [carricktherapeutics.com]

- 13. This compound Shows Promise in Advanced Breast Cancer Patients After CDK4/6 Inhibitor Failure [trial.medpath.com]

- 14. cancernetwork.com [cancernetwork.com]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. curetoday.com [curetoday.com]

- 17. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MTT assay overview | Abcam [abcam.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. ucl.ac.uk [ucl.ac.uk]

- 21. vet.cornell.edu [vet.cornell.edu]

- 22. ulab360.com [ulab360.com]

- 23. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]

- 24. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 25. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to α-Amanitin Resistance and the Therapeutic Potential of Samuraciclib

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dynamic interplay between transcriptional regulation and cancer progression has unveiled novel therapeutic avenues. This technical guide delves into the mechanisms of resistance to α-amanitin, a potent RNA polymerase II inhibitor, and explores the therapeutic utility of Samuraciclib (CT7001), a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Both agents ultimately impinge upon the process of transcription, a fundamental dependency of cancer cells. This document provides a comprehensive overview of their mechanisms of action, the molecular basis of resistance, quantitative biological data, detailed experimental protocols, and the intricate signaling pathways involved. A central focus is the potential for targeting transcription through distinct but related mechanisms to overcome therapeutic challenges.

Introduction: Targeting Transcription in Oncology

Uncontrolled proliferation in cancer is intrinsically linked to heightened transcriptional activity, making the core transcriptional machinery an attractive target for therapeutic intervention.

-

α-Amanitin: A cyclic octapeptide isolated from the Amanita phalloides mushroom, α-amanitin is a highly potent and specific inhibitor of RNA polymerase II (RNAP II), the enzyme responsible for transcribing all protein-coding genes.[1] Its therapeutic application has been historically limited by severe hepatotoxicity.[2] However, the development of antibody-drug conjugates (ADCs) has enabled targeted delivery of α-amanitin to tumor cells, revitalizing interest in its clinical potential.[1][3][4]

-

This compound (CT7001): This orally bioavailable small molecule is a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[2][5] CDK7 is a critical component of the general transcription factor TFIIH and plays a dual role in both transcription initiation and cell cycle control.[6] By inhibiting CDK7, this compound disrupts these fundamental cellular processes, leading to anti-tumor effects.[2][5] It is currently under investigation in multiple clinical trials for various cancers.[7][8]

This guide will explore the mechanisms of resistance to α-amanitin, primarily through mutations in the POLR2A gene encoding the largest subunit of RNAP II, and provide a detailed analysis of this compound as a therapeutic agent that also targets the transcriptional machinery, albeit through a different mechanism.

Mechanisms of Action

α-Amanitin: Direct Inhibition of RNA Polymerase II

α-Amanitin exerts its cytotoxic effect by binding directly to the largest subunit of RNAP II, RPB1.[9] This binding event occurs in a pocket located beneath the "bridge helix" of the enzyme, a region critical for the translocation of RNAP II along the DNA template.[3][9] The interaction between α-amanitin and RPB1 stabilizes the enzyme in a conformation that prevents translocation, thereby halting transcription elongation and leading to apoptosis.[3]

This compound: Inhibition of CDK7-Mediated Transcriptional Initiation and Cell Cycle Progression

This compound is an ATP-competitive inhibitor of CDK7.[2][5] CDK7 has two major functions that are disrupted by this compound:

-

Transcriptional Regulation: As a subunit of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of the RPB1 subunit of RNAP II, primarily at the Serine 5 position.[6][10] This phosphorylation event is a prerequisite for transcription initiation and promoter clearance.[11][12] Inhibition of CDK7 by this compound prevents this phosphorylation, leading to a global suppression of transcription.[2]

-

Cell Cycle Control: CDK7 also functions as a CDK-activating kinase (CAK), responsible for phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression through different phases.[6][10] By inhibiting CDK7, this compound causes cell cycle arrest.[2]

α-Amanitin Resistance

The primary mechanism of acquired resistance to α-amanitin involves mutations in the POLR2A gene, which encodes the RPB1 subunit of RNAP II. These mutations alter the binding pocket of α-amanitin, reducing its affinity for the enzyme.

Studies in various cell lines and organisms have identified specific mutations that confer high levels of resistance. For instance, a single amino acid substitution, such as asparagine to aspartate at position 793 in mouse RPB1, can result in a 500-fold increase in resistance.[13] In Caenorhabditis elegans, a doubly mutant ama-1 gene can lead to a 20,000-fold reduction in sensitivity to α-amanitin.[14] Other mutations clustered in regions critical for transcription elongation also contribute to resistance.[15]

Quantitative Data

This compound Potency and Efficacy

The following tables summarize the in vitro potency and clinical efficacy of this compound.

| Parameter | Value | Context | Reference |

| IC50 (CDK7) | 41 nM | In vitro kinase assay | [2][5] |

| IC50 (CDK2) | 578 nM | In vitro kinase assay | [2][5] |

| Selectivity | 15-fold for CDK7 over CDK2 | Comparison of IC50 values | [2][5] |

Table 1: In Vitro Potency and Selectivity of this compound

| Cell Line | Cancer Type | GI50 | Reference |

| MCF7 | Breast Cancer | 0.18 µM | [2] |

| T47D | Breast Cancer | 0.32 µM | [2] |

| MDA-MB-231 | Breast Cancer | 0.33 µM | [2] |

| HS578T | Breast Cancer | 0.21 µM | [2] |

| MDA-MB-468 | Breast Cancer | 0.22 µM | [2] |

| HCT116 | Colon Cancer | Not Specified | [2] |

Table 2: Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines

| Parameter | Value | Patient Population | Reference |

| Median PFS (TP53 wild-type) | 32.0 weeks | HR+ Breast Cancer (post-CDK4/6i) | [7][16] |

| Median PFS (TP53 mutant) | 7.9 weeks | HR+ Breast Cancer (post-CDK4/6i) | [7] |

| Median PFS (No liver metastases) | Not reached (≥ 48 weeks) | HR+ Breast Cancer (post-CDK4/6i) | [7] |

| Median PFS (With liver metastases) | 11.9 weeks | HR+ Breast Cancer (post-CDK4/6i) | [7] |

| Clinical Benefit Rate (CBR) at 24 weeks | 36% | HR+ Breast Cancer (post-CDK4/6i) | [7][8] |

| CBR (TP53 wild-type) | 47.4% | HR+ Breast Cancer (post-CDK4/6i) | [8][17] |

Table 3: Clinical Efficacy of this compound in Combination with Fulvestrant (NCT03363893)

α-Amanitin Cytotoxicity and Resistance

The following table summarizes the cytotoxic effects of α-amanitin and the level of resistance conferred by POLR2A mutations.

| Parameter | Value | Context | Reference |

| Detectable Concentration | 10 µg/mL | MTT cell viability assay (Vero cells) | [1][9][18][19][20] |

| Resistance Fold-Change (Amal mutant) | ~800-fold | Chinese Hamster Ovary (CHO) cells | [21] |

| Resistance Fold-Change (A21 mutant) | 500-fold | Mouse BALB/c 3T3 cells | [13] |

| Resistance Fold-Change (ama-1(m118m526)) | 20,000-fold | Caenorhabditis elegans | [14] |

Table 4: α-Amanitin Cytotoxicity and Resistance Levels

Experimental Protocols

Generation of α-Amanitin Resistant Cell Lines

This protocol describes a general method for generating cell lines with resistance to α-amanitin through continuous drug selection.

Materials:

-

Parental cancer cell line of interest

-

Complete cell culture medium

-

α-Amanitin (Sigma-Aldrich)

-

Dimethyl sulfoxide (DMSO)

-

Cell culture flasks and plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Determine the IC50 of the parental cell line:

-

Plate cells in a 96-well plate and treat with a serial dilution of α-amanitin for 72 hours.

-

Perform a cell viability assay (e.g., MTT, Section 5.2) to determine the concentration of α-amanitin that inhibits cell growth by 50% (IC50).

-

-

Initial selection:

-

Culture the parental cells in a medium containing α-amanitin at a concentration equal to the IC50.

-

Maintain the culture, replacing the medium with fresh α-amanitin-containing medium every 3-4 days.

-

-

Dose escalation:

-

Once the cells resume proliferation at the initial concentration, increase the concentration of α-amanitin in a stepwise manner (e.g., 1.5-2 fold increments).

-

Allow the cells to adapt and resume growth at each new concentration before the next increase.

-

-

Isolation of resistant clones:

-

Once cells are able to proliferate at a significantly higher concentration of α-amanitin (e.g., 10-20 times the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.

-

-

Characterization of resistant clones:

-

Expand the isolated clones and confirm their resistance by determining the new IC50 for α-amanitin.

-

Sequence the POLR2A gene in the resistant clones to identify potential mutations.

-

Cell Viability Assay (MTT Assay)

This protocol outlines the procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][18]

Materials:

-

Cells to be assayed

-

96-well cell culture plates

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Microplate reader

Procedure:

-

Cell plating:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Drug treatment:

-

Treat cells with various concentrations of the test compound (e.g., α-amanitin or this compound) for the desired duration (e.g., 72 hours). Include untreated and vehicle-treated controls.

-

-

MTT addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Solubilization:

-

Add 100 µL of solubilization solution to each well.

-

Incubate for at least 2 hours at room temperature in the dark, with gentle shaking, to dissolve the formazan crystals.

-

-

Absorbance measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Western Blotting for Phosphorylated RNA Polymerase II

This protocol describes the detection of phosphorylated RNAP II CTD (Ser5) by Western blotting to assess the activity of CDK7.[16][22][23]

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-RNAP II CTD (Ser5)

-

Anti-total RNAP II

-

Anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample preparation:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and transfer:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Blocking and antibody incubation:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

-

Washing and secondary antibody incubation:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the chemiluminescent substrate and capture the signal using an imaging system.

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[1][7][8][24]

Materials:

-

Cells to be analyzed

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell harvesting and fixation:

-

Harvest approximately 1x10^6 cells per sample.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.

-

Fix the cells for at least 30 minutes on ice (or store at -20°C).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

-

Analysis:

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.

-

Use appropriate software to model the cell cycle distribution (G1, S, and G2/M phases) based on DNA content.

-

Signaling Pathways and Experimental Workflows

CDK7-Mediated Transcription Initiation

The following diagram illustrates the role of CDK7 in the initiation of transcription by RNA Polymerase II.

Caption: CDK7, as part of TFIIH, phosphorylates the RNAP II CTD, enabling transcription initiation.

α-Amanitin Mechanism of Action

This diagram depicts the direct inhibition of RNA Polymerase II by α-amanitin.

Caption: α-Amanitin directly binds to RNAP II, halting transcription; POLR2A mutations can prevent this.

Experimental Workflow for Assessing Cross-Resistance

This workflow outlines a potential experimental approach to investigate the sensitivity of α-amanitin resistant cells to this compound.

Caption: A proposed workflow to determine if α-amanitin resistance alters sensitivity to this compound.

Discussion and Future Directions

The targeting of transcriptional machinery presents a powerful strategy in oncology. α-Amanitin, when delivered via ADCs, offers a potent cytotoxic payload with a distinct mechanism of action. Resistance to α-amanitin is well-characterized at the molecular level, primarily involving mutations in POLR2A.

This compound, on the other hand, offers a systemic and orally available approach to transcription inhibition by targeting CDK7. Clinical data suggests that its efficacy may be predicted by biomarkers such as TP53 status.[7][16]

A critical unanswered question is whether there is cross-resistance between α-amanitin and CDK7 inhibitors like this compound. While both drugs ultimately inhibit transcription, their mechanisms are distinct. α-Amanitin directly binds to RNAP II, whereas this compound prevents its activation. It is plausible that cells with POLR2A mutations conferring α-amanitin resistance would remain sensitive to this compound, as the CDK7-TFIIH complex would still be inhibited from phosphorylating the mutant RNAP II. This lack of cross-resistance would provide a strong rationale for the sequential or combination use of these two classes of drugs. Future research should focus on experimentally validating this hypothesis using the workflow outlined in Section 6.3.

Furthermore, the development of resistance to this compound itself is an area of active investigation. Understanding these mechanisms will be crucial for the long-term clinical application of CDK7 inhibitors.

Conclusion

α-Amanitin and this compound represent two promising, mechanistically distinct approaches to targeting the transcriptional addiction of cancer cells. While resistance to α-amanitin is a known challenge, the advent of CDK7 inhibitors like this compound may offer a therapeutic strategy to overcome this hurdle. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to advance these novel cancer therapies. Further investigation into the potential for synergistic or sequential use of these agents is warranted and holds the potential to improve outcomes for patients with difficult-to-treat malignancies.

References

- 1. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Structural basis of transcription inhibition by alpha-amanitin and implications for RNA polymerase II translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cryo-EM structure of a mammalian RNA polymerase II elongation complex inhibited by α-amanitin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]

- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 8. scribd.com [scribd.com]

- 9. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. librarysearch.bates.edu [librarysearch.bates.edu]

- 13. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. α-Amanitin Restrains Cancer Relapse from Drug-Tolerant Cell Subpopulations via TAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Zellzählung & Zellgesundheit [sigmaaldrich.com]

- 19. In-cell western to determine RNA polymerase II phosphorylation (Ser2) [bio-protocol.org]

- 20. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells [mdpi.com]

- 21. Alpha-Amanitin resistance of RNA polymerase II in mutant Chinese hamster ovary cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 24. ucl.ac.uk [ucl.ac.uk]

Apoptosis Induction by Samuraciclib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samuraciclib (CT7001) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of cyclin-dependent kinase 7 (CDK7).[1][2] CDK7 is a key regulator of both the cell cycle and transcription, making it a compelling target in oncology.[1][3][4] It acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1][5] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the transcription of many genes, including key oncogenes.[1][5]

This technical guide provides an in-depth overview of the induction of apoptosis by this compound, focusing on the underlying molecular mechanisms, experimental methodologies used for its characterization, and quantitative data from preclinical studies. The content is intended to serve as a comprehensive resource for researchers and professionals in the field of cancer drug development.

Core Mechanism of Action: p53-Dependent Apoptosis

Preclinical evidence strongly indicates that this compound induces apoptosis primarily through the activation of the p53 tumor suppressor pathway.[1][6] In cancer cells with wild-type p53, this compound treatment leads to cell cycle arrest and, at higher concentrations, triggers programmed cell death.[1][6][7] The proposed mechanism involves the accumulation and phosphorylation of p53, leading to the transcriptional activation of its downstream targets, such as the CDK inhibitor p21.[1] This culminates in the activation of the intrinsic apoptotic cascade, evidenced by the cleavage of PARP and activation of caspases 3 and 7.[1][8]

Conversely, in cancer cells with mutated or null p53, the apoptotic response to this compound is significantly diminished, highlighting the critical role of a functional p53 pathway for this specific mechanism of action.[1][6] Clinical data further corroborates these findings, with TP53 mutational status emerging as a predictive biomarker for patient response to this compound-based therapies in hormone receptor-positive breast cancer.[9][10][11][12]

While p53-dependent apoptosis is the predominant mechanism, at lower concentrations, this compound has been observed to induce a more cytostatic effect, leading to cell cycle arrest and senescence.[10][13][14][15] The interplay between senescence and apoptosis induction by this compound is an area of ongoing investigation.

Signaling Pathway of this compound-Induced Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data on Apoptosis Induction

The following tables summarize the quantitative data on the anti-proliferative and pro-apoptotic effects of this compound in various cancer cell lines.

Table 1: In Vitro Inhibitory Concentrations of this compound

| Parameter | Cell Line | Cancer Type | Value (µM) | Reference |

| IC50 (CDK7) | - | - | 0.041 | [8] |

| GI50 | MCF7 | Breast Cancer | 0.18 | [8] |

| GI50 | T47D | Breast Cancer | 0.32 | [8] |

| GI50 | MDA-MB-231 | Breast Cancer | 0.33 | [8] |

| GI50 | HS578T | Breast Cancer | 0.21 | [8] |

| GI50 | MDA-MB-468 | Breast Cancer | 0.22 | [8] |

Table 2: Apoptosis Induction in Prostate Cancer Cell Lines

| Cell Line | p53 Status | This compound Concentration (µM) | Relative p-p53 (S15) Levels (Fold Change vs. Control) | Relative Cleaved PARP Levels (Fold Change vs. Control) | Caspase 3/7 Activity (Fold Change vs. Control) |

| LNCaP | Wild-Type | 1 | 2.5 | 3.0 | Significant Increase |

| LNCaP | Wild-Type | 10 | 3.5 | 5.0 | Significant Increase |

| C4-2B | Wild-Type | 1 | 2.0 | 2.5 | Not Reported |

| C4-2B | Wild-Type | 10 | 3.0 | 4.0 | Not Reported |

| DU145 | Mutant | 1 | No significant change | No significant change | Not Reported |

| DU145 | Mutant | 10 | No significant change | No significant change | Not Reported |

| PC3 | Null | 1 | Not Applicable | No significant change | No significant increase |

| PC3 | Null | 10 | Not Applicable | No significant change | No significant increase |

| Data is compiled and interpreted from immunoblot and caspase assay results presented in Constantin et al., British Journal of Cancer, 2023.[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of this compound-induced apoptosis are provided below.

Immunoblotting for Apoptosis Markers

This protocol is a representative method for detecting changes in the expression and post-translational modification of apoptosis-related proteins following this compound treatment.

Experimental Workflow: Immunoblotting

Caption: A typical workflow for immunoblotting analysis.

1. Cell Culture and Treatment:

-

Plate cancer cells at a suitable density in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

2. Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunodetection:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p53, phospho-p53, cleaved PARP, p21, GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The following protocol is based on the Promega Caspase-Glo® 3/7 Assay System.[7][9][16][17][18]

Experimental Workflow: Caspase-Glo® 3/7 Assay

Caption: Workflow for the Caspase-Glo® 3/7 assay.

1. Cell Plating:

-

Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Include wells with medium only for background luminescence measurement and wells with untreated cells as a negative control.

2. Cell Treatment:

-

Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).

3. Assay Procedure:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

4. Luminescence Measurement:

-

Measure the luminescence of each well using a luminometer.

5. Data Analysis:

-

Subtract the average background luminescence from all experimental readings.

-

To account for differences in cell number, the caspase activity can be normalized to a parallel cell viability assay (e.g., Sulforhodamine B (SRB) or CellTiter-Glo®).[1]

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.

1. Cell Preparation and Treatment:

-

Culture and treat cells with this compound as described for immunoblotting.

-

Harvest both adherent and floating cells.

2. Staining:

-

Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

-

Add 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.

-

Differentiate cell populations based on their fluorescence:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound effectively induces apoptosis in cancer cells, primarily through a p53-dependent mechanism. This activity is particularly pronounced in cancer cells harboring wild-type p53. The induction of apoptosis is a key component of the anti-tumor efficacy of this compound and is supported by both preclinical and clinical data. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a targeted cancer therapeutic. The established link between p53 status and apoptotic response underscores the potential for biomarker-driven patient selection in clinical trials.

References

- 1. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. urotoday.com [urotoday.com]

- 4. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. promega.com [promega.com]

- 10. Active growth signaling promotes senescence and cancer cell sensitivity to CDK7 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. targetedonc.com [targetedonc.com]

- 12. communities.springernature.com [communities.springernature.com]

- 13. This compound (CT7001) News - LARVOL Sigma [sigma.larvol.com]

- 14. cancernetwork.com [cancernetwork.com]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 17. biocompare.com [biocompare.com]

- 18. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]

Samuraciclib: A Deep Dive into Transcriptional Regulation in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Samuraciclib (formerly CT7001 and ICEC0942) is a first-in-class, orally bioavailable, selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] As a master regulator of both cell cycle progression and transcription, CDK7 has emerged as a compelling therapeutic target in oncology.[3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in transcriptional regulation, and its clinical development in various cancers. We delve into the preclinical and clinical data, present detailed experimental methodologies, and visualize key signaling pathways and experimental workflows to offer a thorough resource for professionals in the field.

Introduction to this compound and its Target: CDK7

Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a dual role in fundamental cellular processes. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[5][6] Additionally, as part of the general transcription factor TFIIH, CDK7 is essential for the initiation of transcription by RNA polymerase II (Pol II).[4][7] It phosphorylates the C-terminal domain (CTD) of Pol II, a critical step for promoter clearance and transcription elongation.[7][8] In many cancers, there is a dependency on high levels of transcriptional output to maintain the oncogenic state, making CDK7 an attractive therapeutic target.[4][9]

This compound is a potent and selective ATP-competitive inhibitor of CDK7.[5][10] Its development represents a promising strategy to target cancers reliant on transcriptional dysregulation.[1][11] The drug has shown a favorable safety profile and encouraging efficacy in early clinical studies, particularly in hormone receptor-positive (HR+) breast cancer and castration-resistant prostate cancer (CRPC).[5][12][13]

Mechanism of Action: Dual Inhibition of Transcription and Cell Cycle

This compound exerts its anti-tumor effects through the dual inhibition of CDK7's kinase activity, impacting both transcription and cell cycle control.

-

Transcriptional Inhibition: By inhibiting CDK7, this compound prevents the phosphorylation of the RNA Polymerase II CTD at serine 5 and 7.[8] This leads to a global reduction in transcription, with a particularly profound effect on genes with super-enhancers, which are often associated with oncogenic drivers like MYC and RUNX1.[7][8] This selective impact on the transcriptional machinery of cancer cells is a key aspect of its therapeutic window.[9] In prostate cancer, this compound has been shown to suppress transcription mediated by both full-length and splice variants of the androgen receptor (AR).[5][14]

-

Cell Cycle Arrest: Through its role as the CAK, CDK7 activates cell cycle CDKs. Inhibition of CDK7 by this compound leads to a downstream reduction in the phosphorylation of Retinoblastoma (Rb) protein, a key regulator of the G1/S checkpoint.[5] This results in cell cycle arrest, primarily at the G1 phase, thereby inhibiting tumor cell proliferation.[10][14]

-

Induction of Apoptosis: In certain cellular contexts, particularly in p53 wild-type cells, the cellular stress induced by CDK7 inhibition leads to the activation of the p53 pathway, culminating in apoptosis.[5][15][16]

The multifaceted mechanism of action of this compound is depicted in the following signaling pathway diagram.

Caption: this compound's dual mechanism of action.

Quantitative Preclinical Data

This compound has demonstrated potent and selective activity against CDK7 in various preclinical models.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (CDK7) | 41 nM | Cell-free kinase assay | [10] |

| Selectivity (vs. CDK1) | 45-fold | Cell-free kinase assay | [10] |

| Selectivity (vs. CDK2) | 15-fold (IC50: 578 nM) | Cell-free kinase assay | [10] |

| Selectivity (vs. CDK5) | 230-fold | Cell-free kinase assay | [10] |

| Selectivity (vs. CDK9) | 30-fold | Cell-free kinase assay | [10] |

| GI50 (MCF7) | 0.18 µM | Breast cancer cell line | [10] |

| GI50 (T47D) | 0.32 µM | Breast cancer cell line | [10] |

| GI50 (MDA-MB-231) | 0.33 µM | Breast cancer cell line | [10] |

| GI50 (HS578T) | 0.21 µM | Breast cancer cell line | [10] |

| GI50 (MDA-MB-468) | 0.22 µM | Breast cancer cell line | [10] |

| GI50 (MCF10A) | 0.67 µM | Non-malignant breast cell line | [10] |

| GI50 (HMEC) | 1.25 µM | Normal human mammary epithelial cells | [10] |

Clinical Development and Efficacy

This compound is being evaluated in multiple clinical trials, primarily focusing on HR+ breast cancer and prostate cancer.

HR+/HER2- Breast Cancer

This compound has shown promising activity in patients with HR+/HER2- advanced breast cancer who have progressed on prior CDK4/6 inhibitor therapy.[17][18]

| Trial | Combination | Patient Population | Key Findings | Reference |

| Phase 1b/2 (Module 2A) | This compound + Fulvestrant | HR+/HER2- advanced BC, post-CDK4/6i | Clinical Benefit Rate (CBR): 36%. Median Progression-Free Survival (mPFS): 3.7 months. | [18][19] |

| TP53 wild-type subgroup | mPFS: 7.4 months. CBR: 47.4%. | [19] | ||

| TP53 mutant subgroup | mPFS: 1.8 months. CBR: 0%. | [19] | ||

| No liver metastases subgroup | mPFS: 13.8 months. CBR: 54.5%. | [19] | ||

| Liver metastases subgroup | mPFS: 2.8 months. CBR: 21.4%. | [19] | ||

| MORPHEUS | This compound + Giredestrant | HR+/HER2- advanced BC, post-CDK4/6i | In patients without a TP53 mutation, mPFS was 14.2 months versus 1.8 months in those with a mutation. | [11][20] |

| SUMIT-ELA (NCT05963997) | This compound + Elacestrant | HR+/HER2- locally advanced or metastatic BC, post-CDK4/6i and aromatase therapy | Ongoing Phase 2 trial. | [17] |

| SUMIT-BC (NCT05963984) | This compound + Fulvestrant vs. Fulvestrant alone | HR+/HER2- locally advanced or metastatic BC, post-CDK4/6i | Ongoing randomized Phase 2 trial. | [17] |

Prostate Cancer

Preclinical studies have demonstrated that this compound inhibits proliferation, induces apoptosis, and suppresses AR-mediated transcription in CRPC models.[5][13][14] It has also been shown to enhance the anti-tumor activity of enzalutamide.[5][14]

Triple Negative Breast Cancer (TNBC)

In a Phase 1b expansion cohort, this compound monotherapy showed evidence of anti-tumor activity in heavily pretreated TNBC patients, with one partial response and a clinical benefit rate of 20% at 24 weeks.[15][21]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies have shown that this compound has good oral bioavailability and a half-life of approximately 75 hours, supporting once-daily dosing.[19][21] Steady state is typically achieved between 8 and 15 days.[19] Pharmacodynamic analyses have confirmed target engagement, with a significant reduction in phosphorylated RNA polymerase II in both peripheral blood lymphocytes and tumor tissue.[19][22]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments used in the evaluation of this compound.

In Vitro Kinase Inhibition Assay

This assay quantifies the inhibitory activity of this compound against CDK7 and other kinases.

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

-

Preparation: Recombinant CDK7/Cyclin H/MAT1 complex is purified. A suitable substrate (e.g., a peptide with the CTD consensus sequence) and ATP (often radiolabeled with ³²P or ³³P) are prepared. This compound is serially diluted to a range of concentrations.

-

Reaction: The kinase, substrate, ATP, and varying concentrations of this compound are incubated together in a reaction buffer at a controlled temperature (e.g., 30°C) for a defined period.

-

Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., using phosphocellulose paper or beads).

-

Quantification: The amount of incorporated phosphate is quantified using a scintillation counter or other appropriate detection method.

-

Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation (GI50) Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a low density and allowed to adhere overnight.

-

Treatment: The following day, cells are treated with a serial dilution of this compound. A vehicle-only control is included.

-

Incubation: The plates are incubated for a period that allows for several cell doublings (e.g., 72 hours).

-

Growth Measurement: Cell viability or proliferation is assessed using a reagent such as resazurin, MTS, or by quantifying ATP levels (e.g., CellTiter-Glo).

-

Analysis: The concentration of this compound that causes a 50% reduction in cell growth (GI50) is calculated from the dose-response curve.

Western Blotting for Phospho-Protein Analysis

This technique is used to detect changes in protein phosphorylation, such as that of RNA Polymerase II, in response to this compound treatment.

Caption: Western blotting workflow for phospho-protein analysis.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with this compound for a specified time, then lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-RNA Pol II Ser5). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The HRP enzyme catalyzes a chemiluminescent reaction, and the resulting light is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin) to determine the relative change in protein phosphorylation.

Resistance Mechanisms

As with other targeted therapies, resistance to this compound can emerge. One identified mechanism is the acquisition of a mutation in the CDK7 gene itself. A single amino acid change can alter the ATP-binding pocket, reducing the binding of ATP-competitive inhibitors like this compound while still permitting ATP-dependent kinase activity.[23] This highlights the importance of monitoring for CDK7 mutations in patients on therapy.[23]

Future Directions and Conclusion

This compound represents a novel and promising therapeutic agent that targets the fundamental processes of transcription and cell cycle progression in cancer.[1][11] Its clinical development, particularly in combination with other targeted agents, is rapidly advancing.[17][24][25] The identification of predictive biomarkers, such as TP53 mutational status and the presence of liver metastases, will be crucial for patient selection and maximizing clinical benefit.[19][20] Further research into resistance mechanisms will also be vital for developing strategies to overcome them.

This in-depth guide has provided a comprehensive overview of the technical aspects of this compound, from its molecular mechanism of action to its clinical application. The data presented underscore the potential of CDK7 inhibition as a powerful strategy in the oncologist's armamentarium. As ongoing and future clinical trials mature, the role of this compound in the treatment of various malignancies will be further defined.

References

- 1. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 2. Facebook [cancer.gov]

- 3. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]

- 4. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]

- 5. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. curetoday.com [curetoday.com]

- 12. communities.springernature.com [communities.springernature.com]

- 13. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer. | Department of Chemistry [chem.ox.ac.uk]

- 14. The CDK7 inhibitor CT7001 (this compound) targets proliferation pathways to inhibit advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Carrick Therapeutics Presents Encouraging Clinical Data for this compound (CT7001) at the 2021 San Antonio Breast Cancer Symposium :: Carrick Therapeutics, Inc. [carricktherapeutics.com]

- 16. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 17. targetedonc.com [targetedonc.com]

- 18. onclive.com [onclive.com]

- 19. This compound Shows Promise in Advanced Breast Cancer Patients After CDK4/6 Inhibitor Failure [trial.medpath.com]

- 20. Carrick Therapeutics Announces New Clinical Data Supporting Biomarker-driven Patient Selection for this compound (CDK7i) in Combination with SERDs in Hormone Receptor Positive Advanced Breast Cancer :: Carrick Therapeutics, Inc. [carricktherapeutics.com]

- 21. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. oncodaily.com [oncodaily.com]

- 24. Carrick Therapeutics and The Menarini Group Announce Clinical Trial Collaboration to Evaluate this compound and Elacestrant Combination [menarini.com]

- 25. Carrick Therapeutics, Menarini to evaluate breast cancer combo therapy [clinicaltrialsarena.com]

Samuraciclib: A Technical Guide to Its Role in Inhibiting Oncogene Transcription

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Samuraciclib (CT7001/ICEC0942) is a potent, orally bioavailable, and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a central regulator of both cell cycle progression and transcription, CDK7 represents a compelling therapeutic target in oncology. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its role in the inhibition of oncogene transcription. It details the core signaling pathways affected, presents quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to elucidate its activity.

Core Mechanism of Action: Dual Inhibition of Cell Cycle and Transcription

This compound exerts its anti-neoplastic effects through the inhibition of CDK7, a kinase with two fundamental roles in cellular proliferation and survival.

-

Transcriptional Regulation: CDK7 is a critical component of the general transcription factor TFIIH. It facilitates transcription initiation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 (Ser5) and serine 2 (Ser2) residues. This phosphorylation is essential for the release of Pol II from the promoter and the transition into productive elongation, leading to the transcription of protein-coding genes. Many cancers are dependent on the high-level expression of oncogenes, which are often driven by super-enhancers. This compound's inhibition of CDK7 leads to a global suppression of transcription, with a particularly profound effect on genes controlled by super-enhancers, including key oncogenes like c-Myc and the Androgen Receptor (AR).[1][2]

-

Cell Cycle Control: As the CDK-activating kinase (CAK), CDK7 is responsible for the phosphorylation and subsequent activation of cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[3][4] By inhibiting CDK7, this compound prevents the activation of these downstream CDKs, leading to a halt in cell cycle progression, primarily at the G1/S transition. This is evidenced by the reduced phosphorylation of the Retinoblastoma (Rb) protein, a key substrate of CDK4/6.[3][4]

The dual mechanism of this compound, simultaneously arresting the cell cycle and suppressing the transcription of oncogenes, makes it a promising therapeutic agent against a variety of cancers.

Quantitative Data Presentation

The following tables summarize the quantitative data on this compound's potency, selectivity, and clinical efficacy from various preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of this compound [3][5][6][7][8]

| Target | IC50 (nM) | Fold Selectivity vs. CDK7 |

| CDK7 | 41 | - |

| CDK1 | 1845 | 45-fold |

| CDK2 | 578 | 15-fold |

| CDK5 | 9430 | 230-fold |

| CDK9 | 1230 | 30-fold |

Table 2: this compound Growth Inhibition (GI50) in Breast Cancer Cell Lines [3][5][6]

| Cell Line | Subtype | GI50 (µM) |

| MCF7 | HR+/HER2- | 0.18 |

| T47D | HR+/HER2- | 0.32 |

| MDA-MB-231 | Triple-Negative | 0.33 |

| HS578T | Triple-Negative | 0.21 |

| MDA-MB-468 | Triple-Negative | 0.22 |

| MCF10A | Non-malignant | 0.67 |

| HMEC | Non-malignant | 1.25 |

Table 3: Clinical Efficacy of this compound from the NCT03363893 Study [9][10][11][12][13]

| Cohort | Treatment | Disease Control Rate (DCR) | Clinical Benefit Rate (CBR) at 24 weeks | Median Progression-Free Survival (mPFS) |

| Dose Escalation (Advanced Solid Tumors) | This compound Monotherapy | 53% | - | - |

| TNBC Expansion | This compound Monotherapy | - | 20.0% | - |

| HR+/HER2- Breast Cancer (post-CDK4/6i) | This compound + Fulvestrant | - | 36.0% | 32 weeks (TP53 wild-type), 7.9 weeks (TP53 mutant) |

Signaling Pathways and Experimental Workflows

This compound's Inhibition of the CDK7-Mediated Transcriptional and Cell Cycle Pathways

Caption: this compound inhibits CDK7, blocking both transcription and cell cycle progression.

Experimental Workflow for Assessing this compound's Effect on Cell Viability

Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.

Logical Relationship of this compound's Action on Oncogene Transcription

References

- 1. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]

- 2. This compound | C22H30N6O | CID 91844733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biorxiv.org [biorxiv.org]

- 5. This compound hydrochloride | Apoptosis | CDK | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. abmole.com [abmole.com]

- 9. onclive.com [onclive.com]